molecular formula C11H14O B043852 1-(2,4,6-Trimethylphenyl)ethenol CAS No. 121034-95-5

1-(2,4,6-Trimethylphenyl)ethenol

Cat. No.: B043852
CAS No.: 121034-95-5
M. Wt: 162.23 g/mol
InChI Key: NFZHCZLKXDNPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methylene-2,4,6-trimethylbenzenemethanol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound is characterized by the presence of a methylene group attached to a benzenemethanol structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of alpha-Methylene-2,4,6-trimethylbenzenemethanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylene-2,4,6-trimethylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Alpha-Methylene-2,4,6-trimethylbenzenemethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Methylene-2,4,6-trimethylbenzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various reaction mechanisms, including nucleophilic addition, substitution, and oxidation-reduction processes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Methylene-γ-butyrolactone: A monomer used in the synthesis of thermoplastic elastomers.

    2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of alpha-Methylene-2,4,6-trimethylbenzenemethanol.

    Benzenemethanol: A simpler analog without the methylene and methyl substitutions.

Uniqueness

Alpha-Methylene-2,4,6-trimethylbenzenemethanol is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various chemical and industrial applications.

Properties

CAS No.

121034-95-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,12H,4H2,1-3H3

InChI Key

NFZHCZLKXDNPEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C)O)C

Synonyms

Benzenemethanol, 2,4,6-trimethyl-alpha-methylene- (9CI)

Origin of Product

United States

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